molecular formula C12H12N2O3 B3073757 3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1018151-12-6

3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B3073757
CAS RN: 1018151-12-6
M. Wt: 232.23 g/mol
InChI Key: YVDFKUCHGLCKEB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CEIPCA) is an organic compound belonging to the class of isoxazoles. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. CEIPCA has a wide range of applications in synthetic chemistry, biochemistry, and medicinal chemistry. This article provides a comprehensive overview of CEIPCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Combinatorial Chemistry and Synthesis

  • A study by Volochnyuk et al. (2010) describes the creation of a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines, through a Combes-type reaction. This method demonstrates the potential for these compounds in combinatorial chemistry, facilitating further chemical transformations and heterocyclizations (Volochnyuk et al., 2010).

Structural and Mechanistic Studies

  • The research by Yıldırım et al. (2005) focuses on the functionalization reactions of pyrazole carboxylic acid and acid chloride, providing insights into the structural aspects of similar compounds like isoxazolo[5,4-b]pyridines (Yıldırım et al., 2005).

Synthesis of Biologically Active Scaffolds

  • A 2021 study by Yakovenko and Vovk developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, indicating the potential of similar structures in creating biologically active scaffolds (Yakovenko & Vovk, 2021).

Heterocyclic Chemistry

  • Research by Harb et al. (1989) demonstrates the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into isoxazolo[3,4-b]pyridines, showcasing the versatility of these compounds in heterocyclic chemistry (Harb et al., 1989).

Antibacterial Agent Synthesis

  • Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, similar to 3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, indicating their use as antibacterial agents (Miyamoto et al., 1987).

Material Synthesis

  • The study by Marandi (2018) on the synthesis of imidazo[1,2-a]pyridine-8-carboxylic acids, through a three-component condensation reaction, highlights the relevance of similar compounds in material synthesis, particularly in medicinal and biological sciences (Marandi, 2018).

properties

IUPAC Name

3-cyclopropyl-6-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-7-5-8(12(15)16)9-10(6-3-4-6)14-17-11(9)13-7/h5-6H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDFKUCHGLCKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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